molecular formula C9H8O4 B8567249 6-Hydroxy-4-methoxybenzofuran-3(2h)-one

6-Hydroxy-4-methoxybenzofuran-3(2h)-one

Cat. No. B8567249
M. Wt: 180.16 g/mol
InChI Key: OZCXNEVVUVPIQX-UHFFFAOYSA-N
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Patent
US04429138

Procedure details

A process of synthesizing 5-methoxy psoralene comprising methylating phloroglucinol with methanol to obtain the monomethyl ether of phloroglucinol; cyclizing the phloroglucinol monomethyl ether by first reacting with chloracetonitrile in the presence of gaseous HCl and zinc chloride then heating with postassium acetate to obtain 6-hydroxy-4-methoxy-3-coumaranone; reducing the 6-hydroxy-4-methoxy-3-courmaranone by direct reduction in the presence of a hydrazine hydrate catalyst to obtain 6-hydroxy-4-methoxy coumaran; cylizing the 6-hydroxy-4-methoxy-coumaran by reacting with acrylonitrile in the presence of HCl and zinc chloride to obtain 3,4,4',5'-tetra-hydro-5-methoxy psoralene and dehydrogenerating the 3,4,4',5' tetrahydro-5-methoxy psoralen to obtain 5-methoxy psoralene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:8]([OH:9])[CH:7]=[C:5]([OH:6])[CH:4]=1.Cl[CH2:12]C#N.Cl.[C:16]([O-])(=[O:18])C>[Cl-].[Zn+2].[Cl-]>[OH:9][C:8]1[CH:10]=[C:3]2[C:4]([C:16](=[O:18])[CH2:1][O:2]2)=[C:5]([O:6][CH3:12])[CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(O)=CC(O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C2C(COC2=C1)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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